molecular formula C17H14BrNO4S B238936 8-Quinolinyl 5-bromo-2-ethoxybenzenesulfonate

8-Quinolinyl 5-bromo-2-ethoxybenzenesulfonate

Cat. No. B238936
M. Wt: 408.3 g/mol
InChI Key: GRPHUCUKKLFODN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Quinolinyl 5-bromo-2-ethoxybenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in medicinal chemistry and has been found to have potential applications in drug development.

Mechanism Of Action

The mechanism of action of 8-Quinolinyl 5-bromo-2-ethoxybenzenesulfonate involves the inhibition of enzyme activity through binding to the active site of the enzyme. This compound has been found to be a potent inhibitor of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and differentiation.

Biochemical And Physiological Effects

Studies have shown that 8-Quinolinyl 5-bromo-2-ethoxybenzenesulfonate has a range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, reduce inflammation, and modulate immune responses. Additionally, this compound has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 8-Quinolinyl 5-bromo-2-ethoxybenzenesulfonate in lab experiments is its potency as an enzyme inhibitor. This compound has been found to be effective at low concentrations, making it a cost-effective option for research. However, one limitation of using this compound is its potential toxicity, which may require careful handling and disposal procedures.

Future Directions

There are several future directions for research on 8-Quinolinyl 5-bromo-2-ethoxybenzenesulfonate. One potential area of focus is the development of novel drug candidates based on this compound. Additionally, further studies are needed to explore the potential applications of this compound in the treatment of neurodegenerative diseases and other conditions associated with enzyme dysregulation. Finally, research on the toxicity and safety of this compound is also needed to ensure its safe use in research and potential clinical applications.

Synthesis Methods

The synthesis of 8-Quinolinyl 5-bromo-2-ethoxybenzenesulfonate involves the reaction of 8-hydroxyquinoline with 5-bromo-2-ethoxybenzenesulfonyl chloride under basic conditions. The resulting compound is a white solid with a melting point of 185-187°C.

Scientific Research Applications

8-Quinolinyl 5-bromo-2-ethoxybenzenesulfonate has been extensively studied for its potential applications in drug development. It has been found to have inhibitory effects on a range of enzymes, including tyrosine kinases, which are involved in various diseases such as cancer and inflammation.

properties

Product Name

8-Quinolinyl 5-bromo-2-ethoxybenzenesulfonate

Molecular Formula

C17H14BrNO4S

Molecular Weight

408.3 g/mol

IUPAC Name

quinolin-8-yl 5-bromo-2-ethoxybenzenesulfonate

InChI

InChI=1S/C17H14BrNO4S/c1-2-22-14-9-8-13(18)11-16(14)24(20,21)23-15-7-3-5-12-6-4-10-19-17(12)15/h3-11H,2H2,1H3

InChI Key

GRPHUCUKKLFODN-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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